Ethyl tetradec-11-enoate
Description
Structure
3D Structure
Properties
CAS No. |
180251-96-1 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
ethyl tetradec-11-enoate |
InChI |
InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h5-6H,3-4,7-15H2,1-2H3 |
InChI Key |
APRBSIPCKVBNFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCCCCCCCCC(=O)OCC |
Origin of Product |
United States |
Occurrence and Natural Distribution of Ethyl Tetradec 11 Enoate
Detailed research findings on the natural occurrence of ethyl tetradec-11-enoate are sparse. However, related compounds and general trends in fatty acid ester distribution provide some context for its potential biological presence.
Isolation from Plant Volatile Profiles
Currently, there is no specific scientific literature that reports the isolation of this compound from the volatile profiles of plants. Plant volatiles are complex mixtures of compounds, and while they do contain various esters, the presence of this specific compound has not been documented.
Detection in Insect Semiochemical Blends
The role of this compound as an insect semiochemical has not been definitively established. However, a related compound, dodecenyl tetradec-11-enoate, has been identified in the cephalic secretions of Brazilian stingless bees. scispace.comresearchgate.net This finding suggests that the tetradec-11-enoate moiety can be found in insects. Furthermore, various other ethyl esters of fatty acids, such as ethyl dodecanoate (B1226587) and ethyl tetradecanoate (B1227901), are known to be components of insect pheromones and other semiochemical blends in species like the fruit fly Bactrocera kraussi and within the Bactrocera dorsalis species complex. mdpi.complos.org These compounds can play roles in chemical communication, including attraction and species differentiation. mdpi.complos.org
Table 1: Examples of Ethyl Esters Found in Insect Semiochemicals
| Compound Name | Insect Species | Source of Secretion | Potential Function |
| Ethyl dodecanoate | Bactrocera kraussi | Rectal Gland | Pheromone |
| Ethyl tetradecanoate | Bactrocera kraussi | Rectal Gland | Pheromone |
| Ethyl dodecanoate | Bactrocera dorsalis complex | Epicuticular wash | Species differentiation |
| Ethyl tetradecanoate | Bactrocera dorsalis complex | Epicuticular wash | Species differentiation |
Characterization as a Microbial Metabolite
There is currently no available scientific literature that characterizes this compound as a microbial metabolite. While microbes are known to produce a vast array of metabolites, including various fatty acids and their derivatives, the production of this specific ester has not been reported. nih.govmdpi.com
Occurrence in Aquatic and Terrestrial Ecosystems
Specific data on the occurrence of this compound in broader aquatic and terrestrial ecosystems is not available in the current body of scientific research.
Methodologies for Natural Product Isolation and Enrichment
The isolation of specific lipophilic compounds like this compound from biological matrices requires specialized extraction techniques. While methods specific to this compound are not detailed in the literature, general procedures for extracting similar nonpolar molecules are well-established.
Advanced Extraction Techniques from Biological Sources
The extraction of fatty acid esters from biological sources typically involves the use of organic solvents and can be enhanced by various advanced techniques to improve efficiency and yield. dergipark.org.trnih.gov
Maceration: This is a simple and widely used method involving the soaking of the biological material in a solvent for a period to allow the dissolution of the target compounds. nih.gov
Soxhlet Extraction: A more efficient continuous extraction method where the sample is repeatedly washed with a fresh portion of the solvent, which is advantageous for less soluble compounds. nih.gov
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls and enhance the mass transfer of the target compounds into the solvent, often resulting in shorter extraction times and higher yields. mdpi.com
Supercritical Fluid Extraction (SFE): This method employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. By manipulating temperature and pressure, the solvent properties can be tuned to selectively extract specific compounds. SFE is considered a "green" technique as it avoids the use of organic solvents. mdpi.com
Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, this technique uses conventional solvents at elevated temperatures and pressures, which increases the efficiency and speed of the extraction process. dergipark.org.tr
Following extraction, further purification and identification of the compound would typically involve chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), coupled with mass spectrometry (MS) for structural elucidation. nih.gov
Table 2: Overview of Extraction Techniques for Lipophilic Compounds
| Extraction Technique | Principle | Advantages |
| Maceration | Soaking the sample in a solvent. | Simple, low cost. |
| Soxhlet Extraction | Continuous washing with fresh solvent. | More efficient than maceration. |
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to enhance extraction. | Faster, higher yields. |
| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid as a solvent. | Environmentally friendly, selective. |
| Pressurized Liquid Extraction (PLE) | Use of solvents at high temperature and pressure. | Fast and efficient. |
Chromatographic Fractionation Strategies for Unsaturated Esters
The separation and purification of unsaturated esters like this compound from complex lipid mixtures are crucial for their identification and characterization. Chromatographic techniques are the primary methods employed for this purpose, leveraging the physicochemical properties of the esters to achieve separation.
Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds like fatty acid methyl esters (FAMEs) and other alkyl esters. aocs.org The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the column. For unsaturated esters, the degree of unsaturation and the position of the double bond can influence their retention times. nih.gov The use of polar capillary columns, such as those with ionic liquid stationary phases, can resolve steryl esters based on both the total carbon number and the degree of unsaturation of the fatty acid moiety. nih.gov Often, lipids are first converted to their methyl esters (FAMEs) to increase their volatility for GC analysis. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) , particularly in the reversed-phase mode (RP-HPLC), is another widely used method for the preparative separation of unsaturated fatty acid esters. nih.gov In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. This allows for the separation of cis- and trans-isomers of unsaturated FAMEs. nih.govresearchgate.net By adjusting the solvent strength, even closely related geometrical and positional isomers can be resolved. researchgate.net
Silver Ion Chromatography (Argentation Chromatography) is a specialized technique that separates lipids based on the degree of unsaturation. aocs.org This method utilizes the ability of silver ions to form reversible complexes with the double bonds of unsaturated compounds. The strength of these complexes depends on the number and geometry of the double bonds, allowing for the fractionation of esters into groups with the same number of double bonds. aocs.org It is often used as a preliminary step before further analysis by GC or RP-HPLC. aocs.org
Centrifugal Partition Chromatography (CPC) offers a preparative method for separating unsaturated fatty acid esters without the use of solid packing materials. tandfonline.com This technique is a form of counter-current chromatography where separation occurs between two immiscible liquid phases, which is particularly advantageous for labile compounds like long-chain unsaturated fatty acids that are prone to oxidation on catalytic surfaces. tandfonline.com
The following table provides an overview of the different chromatographic techniques used for the fractionation of unsaturated esters:
| Chromatographic Technique | Principle of Separation | Key Applications for Unsaturated Esters |
| Gas Chromatography (GC) | Volatility and interaction with stationary phase | Analysis of FAMEs, separation based on chain length and unsaturation aocs.orgnih.gov |
| Reversed-Phase HPLC (RP-HPLC) | Partitioning between a nonpolar stationary phase and a polar mobile phase | Preparative separation of cis/trans isomers and positional isomers nih.govresearchgate.net |
| Silver Ion Chromatography | Reversible complex formation with double bonds | Fractionation based on the degree of unsaturation aocs.org |
| Centrifugal Partition Chromatography (CPC) | Partitioning between two immiscible liquid phases | Preparative separation of labile unsaturated fatty acids tandfonline.com |
Biosynthetic Pathways and Enzymology of Ethyl Tetradec 11 Enoate
Proposed Precursor Derivations within Biological Systems
The biosynthesis of ethyl tetradec-11-enoate begins with common cellular building blocks, which undergo a series of modifications, including chain elongation, desaturation, and esterification, to yield the final product.
Elongation and Desaturation Mechanisms of Fatty Acyl Chains
The carbon backbone of this compound originates from de novo fatty acid synthesis. This process starts with acetyl-CoA and involves the cyclical addition of two-carbon units from malonyl-CoA, a reaction sequence catalyzed by the cytosolic multi-enzyme complex, fatty acid synthase (FAS). diva-portal.orgwikipedia.org This typically results in the formation of a 16-carbon saturated fatty acid, palmitate (as palmitoyl-CoA). wikipedia.orgfrontiersin.org
To achieve the C14 chain length and the specific unsaturation of the target molecule, further modifications are necessary:
Desaturation: A key step is the introduction of a double bond at the 11th carbon position. This is accomplished by a specific class of enzymes known as Δ11-desaturases. harvard.edunih.gov These enzymes catalyze the oxidation of the fatty acyl-CoA, requiring molecular oxygen and an electron donor like NADH or NADPH. wikipedia.orgresearchgate.netyoutube.com In many moth species, a Δ11-desaturase acts on the C16 palmitoyl-CoA precursor to form (Z)-11-hexadecenoyl-CoA. nih.govd-nb.info
Chain Shortening: Following desaturation, the C16 intermediate is often shortened to the required C14 length. This occurs through a limited number of β-oxidation cycles, a process that removes two-carbon units from the carboxyl end of the fatty acyl chain. d-nb.info This controlled chain shortening of (Z)-11-hexadecenoyl-CoA results in the direct precursor, (Z)-11-tetradecenoyl-CoA.
This pathway, involving desaturation followed by chain shortening, is a common strategy in the biosynthesis of C14 moth sex pheromones. d-nb.info
Esterification Processes Involving Ethanol (B145695) or Ethylene Glycol
The final step in the biosynthesis of this compound is the esterification of the tetradec-11-enoyl-CoA precursor with an alcohol. While the most commonly studied moth pheromones are acetate (B1210297) esters, formed by the reduction of the fatty acyl-CoA to a fatty alcohol followed by acetylation, the formation of an ethyl ester involves a different terminal reaction. nih.govpnas.org
The proposed mechanism is a direct esterification reaction where ethanol serves as the alcohol substrate. This reaction would be catalyzed by an alcohol acyltransferase (AAT), which transfers the tetradec-11-enoyl group from its CoA thioester to the hydroxyl group of ethanol, forming this compound and releasing free Coenzyme A. While direct enzymatic evidence for this specific reaction in producing this compound is scarce, the formation of other fatty acid ethyl esters has been observed in insects. For instance, honeybees are known to produce ethyl oleate (B1233923) through the condensation of oleic acid and ethanol, a process potentially mediated by Fatty Acid Transport Proteins (FATP) which act as long-chain acyl-CoA synthetases. nih.gov This provides a biological precedent for the enzymatic synthesis of ethyl esters from fatty acids and ethanol within an insect system.
Enzymatic Systems Involved in Tetradec-11-enoate Synthesis
The synthesis of this compound is dependent on three major classes of enzymes: fatty acid synthases, desaturases, and acyltransferases.
Fatty Acid Synthase Complex Investigations
The Fatty Acid Synthase (FAS) complex is a large, multifunctional enzyme that catalyzes the initial steps of fatty acid biosynthesis in the cytosol. diva-portal.orgresearchgate.net It orchestrates a repeating four-step reaction sequence to build up the fatty acid chain.
Table 1: Enzymatic Reactions of the Fatty Acid Synthase (FAS) Complex
| Step | Reaction | Enzyme Activity | Description |
|---|---|---|---|
| 1 | Condensation | Ketoacyl-ACP synthase (KS) | An acetyl group (from acetyl-CoA) is condensed with a malonyl group (from malonyl-CoA), releasing CO2 and forming a 3-ketoacyl-ACP. |
| 2 | Reduction | Ketoacyl-ACP reductase (KR) | The keto group at C-3 is reduced to a hydroxyl group, using NADPH as the reducing agent. |
| 3 | Dehydration | Hydroxyacyl-ACP dehydratase (DH) | A molecule of water is removed to create a double bond between C-2 and C-3 (a trans-2-enoyl-ACP). |
| 4 | Reduction | Enoyl-ACP reductase (ER) | The double bond is reduced to a single bond, again using NADPH, to form a saturated acyl-ACP elongated by two carbons. |
This cycle repeats, adding two carbons per turn, until a chain length of typically 16 carbons (palmitate) is reached, at which point a thioesterase (TE) releases the fatty acid from the ACP. diva-portal.orgwikipedia.org
Desaturase Enzyme Characterization
Desaturases are crucial for generating the unsaturation found in many insect pheromones. frontiersin.orgd-nb.info They are membrane-bound enzymes, typically located in the endoplasmic reticulum, that exhibit high substrate and regioselectivity. nih.govresearchgate.net
For this compound, a Δ11-desaturase is required. These enzymes have been identified and characterized in several moth species. They specifically introduce a double bond between the 11th and 12th carbons of a fatty acyl chain. harvard.edu Functional characterization is commonly achieved by heterologous expression of the candidate gene in yeast, which lacks the ability to produce Δ11-unsaturated fatty acids, followed by analysis of the resulting fatty acid profile. nih.govd-nb.info
Table 2: Examples of Characterized Moth Δ11-Desaturases
| Enzyme Name | Source Organism | Substrate(s) | Product(s) | Reference |
|---|---|---|---|---|
| SexiDes5 | Spodoptera exigua | Palmitic acid (16:0) | (Z)-11-Hexadecenoic acid (Z11-16:Acid) | d-nb.info |
| SlitDes5 | Spodoptera litura | Palmitic acid (16:0) | (Z)-11-Hexadecenoic acid (Z11-16:Acid) | d-nb.info |
| Tpi-Δ11 | Thaumetopoea pityocampa | Palmitic acid (16:0) | (Z)-11-Hexadecenoic acid (Z11-16:Acid) | nih.gov |
Alcohol Acyltransferase Activity and Specificity
The final esterification step is catalyzed by an alcohol acyltransferase (AAT). In the context of pheromone biosynthesis, these enzymes are typically responsible for producing acetate esters from a fatty alcohol and acetyl-CoA. nih.gov However, the synthesis of an ethyl ester would require the enzyme to utilize ethanol as the alcohol substrate and tetradecenoyl-CoA as the acyl donor.
While a specific AAT for this compound has not been characterized, research on related enzymes provides insight into their function. For example, acetyltransferases involved in pheromone biosynthesis have been identified, but they have so far been shown to produce acetate esters. nih.gov The yeast acetyltransferase ATF1 has demonstrated the ability to acetylate a range of fatty alcohols with chain lengths from C10 to C18. nih.gov This suggests a degree of flexibility in the alcohol-binding pocket. It is plausible that a specialized insect AAT exists with a specificity that accommodates short-chain alcohols like ethanol, facilitating the transfer of a long-chain fatty acyl group to it. The enzymatic production of ethyl oleate in honeybees supports this hypothesis, though the specific enzyme remains to be definitively identified. nih.gov
Table 3: Characteristics of Related Acyltransferases
| Enzyme Type | Function | Common Acyl Donor | Common Acyl Acceptor | Relevance |
|---|---|---|---|---|
| Pheromone Acetyltransferase | Forms acetate ester pheromones | Acetyl-CoA | Long-chain fatty alcohols (C10-C18) | Demonstrates the principle of acyl transfer in the final step of pheromone biosynthesis. nih.govnih.gov |
| Diacylglycerol Acetyltransferase (EaDAcT) | Plant-derived enzyme, acetylates various alcohols | Acetyl-CoA | Diacylglycerol, fatty alcohols | Shows that non-pheromone specific enzymes can catalyze the formation of fatty acyl esters. nih.gov |
| Putative Fatty Acid Ethyl Ester Synthase | Forms fatty acid ethyl esters | Acyl-CoA | Ethanol | Hypothesized enzyme for this compound synthesis, with functional precedent in honeybee ethyl oleate production. nih.gov |
Genetic and Molecular Regulation of Biosynthesis
The biosynthesis of this compound, a fatty acid-derived pheromone, is a complex process orchestrated by a suite of specific enzymes. The production of this compound is tightly controlled at the genetic and molecular level, ensuring its timely and species-specific release for chemical communication. Modern molecular techniques, including gene expression analysis, transcriptomics, and proteomics, have been instrumental in unraveling the regulatory networks governing the synthesis of insect pheromones, and these principles can be applied to understand the biosynthesis of this compound.
Gene Expression Analysis of Key Biosynthetic Enzymes
The production of this compound likely involves a specialized metabolic pathway that modifies products of general fatty acid metabolism. nih.gov The key enzymes in this pathway are expected to show tissue-specific and developmentally regulated expression, primarily in the pheromone gland of the insect. Analysis of the expression levels of genes encoding these enzymes provides crucial insights into the regulation of pheromone biosynthesis.
The biosynthesis is thought to begin with the production of a C14 saturated fatty acid precursor, myristoyl-CoA, by fatty acid synthase (FAS). mdpi.comnih.gov A desaturase enzyme would then introduce a double bond at the 11th position of the carbon chain. pnas.orgpnas.orgbiologists.com Subsequently, the fatty acyl-CoA would be reduced to an alcohol by a fatty acyl-CoA reductase (FAR), followed by esterification with ethanol to form the final product, this compound. While the direct enzymatic esterification with ethanol is one possibility, another is the formation of an acetate ester by an acetyltransferase, which is a common final step in the biosynthesis of many moth pheromones. pnas.org The regulation of these enzymes is critical for the precise composition of the pheromone blend.
Studies on various insect species have demonstrated that the expression of genes encoding these key enzymes is often significantly upregulated in the pheromone glands compared to other tissues. nih.govnih.gov For instance, research on leafroller moths has shown that differences in the expression levels of a specific desaturase gene are associated with variations in the pheromone blend between closely related species. plos.org This differential gene regulation is a key mechanism for the evolution of new pheromone signals. nih.gov Hormonal control, such as by juvenile hormone or pheromone biosynthesis activating neuropeptide (PBAN), also plays a significant role in regulating the expression of these biosynthetic genes. nih.govnih.gov
Interactive Table 1: Putative Key Enzymes in this compound Biosynthesis and Their Gene Expression Characteristics.
| Enzyme | Gene | Putative Function in this compound Biosynthesis | Expected Expression Pattern |
|---|---|---|---|
| Fatty Acid Synthase (FAS) | fas | Synthesis of the C14 fatty acid precursor (myristoyl-CoA). mdpi.comnih.gov | Constitutively expressed, with potential upregulation in pheromone glands during peak pheromone production. |
| Δ11-Desaturase | desat | Introduction of a double bond at the C11 position of the C14 fatty acid precursor. pnas.orgpnas.org | Highly specific expression in the pheromone gland, often regulated by developmental and hormonal cues. plos.orgpnas.org |
| Fatty Acyl-CoA Reductase (FAR) | far | Reduction of tetradec-11-enoyl-CoA to tetradec-11-enol. oup.comfrontiersin.orgresearchgate.net | Pheromone gland-specific expression, crucial for producing the alcohol precursor. nih.gov |
Transcriptomic and Proteomic Approaches to Pathway Elucidation
Transcriptomics and proteomics are powerful high-throughput technologies that provide a global view of gene expression and protein abundance, respectively. These approaches have become indispensable for identifying the complete set of genes and enzymes involved in the biosynthesis of insect pheromones. oup.comfrontiersin.org
Transcriptomic Analysis: By comparing the transcriptomes of pheromone glands with other tissues (e.g., fat body, muscle), researchers can identify genes that are significantly upregulated in the gland and are therefore strong candidates for being involved in pheromone biosynthesis. nih.govnih.gov For example, a transcriptomic study of the Asian corn borer, Ostrinia furnacalis, led to the identification of numerous candidate genes involved in sex pheromone biosynthesis. frontiersin.org Similarly, comparative transcriptomics between starved and fed rusty grain beetles helped identify genes in the fatty acid synthase and juvenile hormone pathways related to aggregation pheromone production. mdpi.com Such an approach for an insect producing this compound would likely reveal a specific set of desaturase, reductase, and esterase transcripts highly abundant in the pheromone gland.
Proteomic Analysis: Proteomics complements transcriptomics by providing direct evidence of protein expression and can reveal post-translational modifications that may regulate enzyme activity. unesp.br A proteomic analysis of the pheromone gland of the sandfly Lutzomyia longipalpis successfully identified enzymes of the mevalonate (B85504) pathway involved in the production of its terpenoid pheromone. researchgate.net In the context of this compound, a proteomic study of the pheromone gland would aim to identify the protein products of the candidate genes identified through transcriptomics. This would confirm their presence and abundance during pheromone production. Techniques like 2D-gel electrophoresis followed by mass spectrometry or shotgun proteomics can be employed for this purpose. unesp.brnih.gov
The integration of transcriptomic and metabolomic data is also a powerful strategy. nih.gov By correlating the expression levels of candidate genes with the abundance of specific pheromone precursors and the final product, researchers can build a comprehensive model of the biosynthetic pathway and its regulation.
Interactive Table 2: Representative Data from a Hypothetical Transcriptomic/Proteomic Study of a Pheromone Gland Producing this compound.
| Gene/Protein Identifier | Fold Change (Pheromone Gland vs. Other Tissues) | Putative Function | Method of Identification |
|---|---|---|---|
| Comp12345_c0 | +150.8 | Δ11-Desaturase | Transcriptomics (RNA-Seq) |
| Comp23456_c1 | +98.2 | Fatty Acyl-CoA Reductase | Transcriptomics (RNA-Seq) |
| Comp34567_c0 | +75.4 | Alcohol Acetyltransferase | Transcriptomics (RNA-Seq) |
| Protein_XYZ | +85.5 | Δ11-Desaturase | Proteomics (Mass Spectrometry) |
These 'omics' approaches, combined with functional characterization of candidate genes (e.g., through expression in yeast or other heterologous systems), provide a robust framework for the complete elucidation of the this compound biosynthetic pathway and its intricate molecular regulation. oup.comfrontiersin.org
Chemical Synthesis Methodologies for Ethyl Tetradec 11 Enoate and Analogues
Stereoselective Synthesis of the Alkene Moiety
The critical step in synthesizing ethyl tetradec-11-enoate is the creation of the carbon-carbon double bond with specific stereochemistry. The (E) and (Z)-isomers often exhibit different biological or material properties, making stereocontrol a paramount concern. Methodologies to achieve this include olefination reactions, the reduction of alkynes, and modern cross-coupling techniques.
Wittig and Horner-Wadsworth-Emmons Olefination Strategies
Olefination reactions, which form a carbon-carbon double bond by reacting a carbonyl compound with a phosphorus-stabilized carbanion, are a cornerstone of alkene synthesis.
The Wittig reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. dalalinstitute.comlscollege.ac.in For the synthesis of this compound, this would typically involve the reaction of undecyltriphenylphosphonium bromide with an appropriate three-carbon aldehyde containing the future ester group, or more commonly, the reaction of propanal with a phosphonium ylide derived from an 11-halo-undecanoate. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. lscollege.ac.in
Non-stabilized ylides (where the R group on the ylide is an alkyl group) generally lead to the (Z)-alkene with high selectivity.
Stabilized ylides (containing an electron-withdrawing group like an ester or ketone) predominantly yield the (E)-alkene. lscollege.ac.in
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgconicet.gov.ar This method almost exclusively produces the thermodynamically more stable (E)-alkene with high selectivity. wikipedia.orgorganic-chemistry.org The HWE reaction offers significant advantages, including the higher nucleophilicity of the phosphonate carbanion and the easy removal of the water-soluble phosphate (B84403) byproduct. wikipedia.orgnih.gov In a potential synthesis of ethyl (E)-tetradec-11-enoate, an appropriate phosphonate ester would be deprotonated with a base and reacted with propanal.
Table 1: Comparison of Olefination Strategies for Alkene Synthesis
| Reaction | Phosphorus Reagent | Typical Substrates for this compound | Primary Stereochemical Outcome | Key Features |
|---|---|---|---|---|
| Wittig Reaction (Non-stabilized) | Phosphonium Ylide | 1. Undecyltriphenylphosphonium bromide 2. Propanal | (Z)-Alkene | Kinetic control favors Z-isomer; byproduct (triphenylphosphine oxide) can be difficult to remove. dalalinstitute.com |
| Wittig Reaction (Stabilized) | Phosphonium Ylide with EWG | 1. Aldehyde 2. Stabilized ylide (e.g., carrying an ester group) | (E)-Alkene | Thermodynamic control favors E-isomer. lscollege.ac.in |
| Horner-Wadsworth-Emmons (HWE) | Phosphonate Ester | 1. Diethyl (undecyl)phosphonate 2. Propanal | (E)-Alkene | Excellent E-selectivity; water-soluble phosphate byproduct is easily removed. wikipedia.orgconicet.gov.ar |
Alkyne Reduction Methods for Z- or E-Isomer Control
An alternative and highly effective strategy for stereoselective alkene synthesis involves the partial reduction of an internal alkyne. This approach allows for the synthesis of either the (Z) or (E) isomer from a common precursor, ethyl tetradec-11-ynoate.
Synthesis of (Z)-Ethyl tetradec-11-enoate: The (Z)- or cis-isomer is reliably prepared through the catalytic hydrogenation of the parent alkyne using a Lindlar catalyst . masterorganicchemistry.comwikipedia.org This heterogeneous catalyst consists of palladium deposited on calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄) and "poisoned" with a substance like lead acetate (B1210297) or quinoline. wikipedia.orgnumberanalytics.com The poison deactivates the catalyst just enough to prevent the over-reduction of the alkene to an alkane, while facilitating the syn-addition of two hydrogen atoms across the triple bond, resulting in the (Z)-alkene. wikipedia.orgthieme-connect.de This method is highly chemoselective and stereoselective. researchgate.net
Synthesis of (E)-Ethyl tetradec-11-enoate: To obtain the (E)- or trans-isomer, a dissolving metal reduction is employed, most commonly using sodium metal in liquid ammonia (B1221849) (Na/NH₃) at low temperatures (ca. -33°C). masterorganicchemistry.combyjus.comjove.com The mechanism involves the transfer of an electron from the sodium atom to the alkyne, forming a radical anion. quimicaorganica.orglibretexts.org This intermediate is protonated by the ammonia solvent to give a vinyl radical. A second electron transfer produces a vinyl anion, which rapidly equilibrates to the more sterically stable trans configuration before a final protonation yields the (E)-alkene. jove.comquimicaorganica.org This method is complementary to Lindlar hydrogenation and provides excellent stereoselectivity for trans-alkenes. masterorganicchemistry.compressbooks.pub
Table 2: Stereoselective Alkyne Reduction Methods
| Method | Reagents | Mechanism | Stereochemical Outcome | Key Conditions |
|---|---|---|---|---|
| Lindlar Hydrogenation | H₂, Lindlar Catalyst (Pd/CaCO₃, lead acetate, quinoline) | Catalytic syn-addition of hydrogen | (Z)-Alkene | Reaction is stopped after one equivalent of H₂ is consumed to prevent alkane formation. thieme-connect.de |
| Dissolving Metal Reduction | Sodium (or Lithium) in liquid Ammonia (NH₃) | Stepwise electron transfer and protonation via a trans-vinyl anion intermediate | (E)-Alkene | Low temperature (-33 °C or lower) is required to maintain ammonia as a liquid. jove.compressbooks.pub |
Cross-Coupling Reactions for Carbon-Carbon Bond Formation
Modern palladium-catalyzed cross-coupling reactions provide powerful tools for constructing the carbon skeleton of fatty acids and their esters from smaller, readily available fragments. nih.gov
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organohalide. organic-chemistry.orgacs.org For a molecule like this compound, this could involve coupling an alkenylboronic ester with a long-chain alkyl halide, or vice-versa. The reaction is known for its high functional group tolerance and the stability and low toxicity of the boron reagents. nih.govorganic-chemistry.org The stereochemistry of the resulting double bond is determined by the stereochemistry of the alkenyl coupling partner. nih.gov
The Negishi coupling reaction cross-couples an organozinc compound with an organohalide, catalyzed by a palladium or nickel complex. nih.gov This method has proven highly effective in the synthesis of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), which are analogues of the target compound. nih.govacs.org For instance, a long-chain alkylzinc bromide could be coupled with a shorter alkenyl halide that contains the ester functionality. This approach is valued for its ability to form C(sp³)–C(sp³) or C(sp³)–C(sp²) bonds efficiently. acs.orgresearchgate.net
Table 3: Cross-Coupling Strategies for Unsaturated Ester Synthesis
| Reaction | Key Reagents | Catalyst | Bond Formed | Advantages |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron compound + Organohalide | Palladium complex | C(sp²)-C(sp³) or C(sp²)-C(sp²) | Stable, non-toxic boron reagents; high functional group tolerance. nih.govorganic-chemistry.org |
| Negishi Coupling | Organozinc compound + Organohalide | Palladium or Nickel complex | C(sp²)-C(sp³) or C(sp³)-C(sp³) | Highly effective for coupling alkyl fragments; used in complex fatty acid synthesis. nih.govnih.gov |
Esterification Protocols for Fatty Acids
Once the tetradec-11-enoic acid carbon skeleton is synthesized, the final step is the formation of the ethyl ester. This can be achieved through direct esterification of the carboxylic acid or by transesterification from another ester.
Fischer Esterification Variants and Optimizations
Fischer-Speier esterification is the classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. To synthesize this compound, tetradec-11-enoic acid is refluxed with an excess of ethanol (B145695) and a catalytic amount of an acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (ethanol) is typically used, or water is removed as it is formed. While effective, the strong acidic conditions can potentially cause isomerization of the double bond, which requires careful control of reaction time and temperature.
Transesterification Processes with Ethanol
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. If the synthetic route first produces a different ester of tetradec-11-enoic acid (e.g., a methyl ester from a Grignard or cross-coupling reaction), it can be converted to the desired ethyl ester. The methyl ester is reacted with a large excess of ethanol in the presence of either an acid (H₂SO₄) or a base (e.g., sodium ethoxide, NaOEt) catalyst. The large excess of ethanol shifts the equilibrium towards the formation of this compound and methanol. Base-catalyzed transesterification is often faster and proceeds under milder conditions than the acid-catalyzed variant.
Chemo-Enzymatic Synthesis Utilizing Lipases
The chemo-enzymatic synthesis of this compound, a monounsaturated long-chain fatty acid ester, represents a compelling alternative to purely chemical routes, offering high selectivity and milder reaction conditions. This approach harnesses the catalytic prowess of lipases (triacylglycerol acylhydrolases, EC 3.1.1.3), enzymes that naturally hydrolyze ester bonds but can also catalyze the reverse reaction of esterification in environments with low water activity. pubtexto.com The versatility of lipases allows for their application in various reactions, including esterification, transesterification (alcoholysis), and acidolysis. cirad.fr
In the context of this compound synthesis, lipase-catalyzed esterification would involve the direct reaction of tetradec-11-enoic acid with ethanol. Alternatively, transesterification could be employed, using a suitable triglyceride containing the tetradec-11-enoate moiety and reacting it with ethanol. The latter process, also known as alcoholysis, can be an effective method for producing fatty acid esters from inexpensive fat and oil feedstocks. dss.go.th
Several lipases have demonstrated efficacy in catalyzing the synthesis of long-chain fatty acid esters. Commonly utilized lipases include those from Candida antarctica (often immobilized as Novozym 435), Rhizomucor miehei, and Pseudomonas cepacia. skemman.isnih.gov The choice of lipase (B570770) can be critical, as some exhibit specificity towards the chain length and degree of unsaturation of the fatty acid substrate. rsc.org For instance, lipases from marine sources have been noted for their higher affinity for polyunsaturated and monounsaturated fatty acids. nih.gov
The reaction conditions for lipase-catalyzed synthesis are a crucial area of research to optimize yield and reaction rates. Key parameters that are often investigated include temperature, substrate molar ratio, enzyme loading, and the presence and nature of a solvent. While organic solvents can be used, there is a significant drive towards solvent-free systems to enhance the green credentials of the process. ajgreenchem.commdpi.com In such systems, one of the substrates, typically the alcohol, can act as the reaction medium. The removal of water, a byproduct of esterification, is also a critical consideration as its accumulation can shift the reaction equilibrium back towards hydrolysis. This is often managed by using molecular sieves or conducting the reaction under vacuum. nih.govikm.org.my
Research into the enzymatic synthesis of structurally similar esters provides valuable insights. For example, the enzymatic synthesis of fatty acid ethyl esters from various oil feedstocks has been extensively studied. In one such study, the production of fatty acid ethyl esters from camellia oil soapstocks using Novozym 435 in a solvent-free system achieved a yield of up to 98.4% at 50°C. nih.gov Another study on the alcoholysis of various fats with different alcohols, including ethanol, using Mucor miehei lipase also reported high molar conversions ranging from 86.8% to 99.2%. dss.go.th
The following table summarizes typical findings from studies on the lipase-catalyzed synthesis of long-chain unsaturated esters, which can be considered analogous to the synthesis of this compound.
| Lipase Source | Substrates | Key Reaction Conditions | Product Yield | Reference |
| Rhizomucor miehei | Mowrah fat, Ethanol | Solvent-free, 10% lipase (w/w) | High (not quantified) | dss.go.th |
| Novozym 435 (Candida antarctica) | Camellia oil soapstocks, Diethyl carbonate | Solvent-free, 50°C, 3:1 molar ratio | 98.4% | nih.gov |
| Candida antarctica B | Sucrose, Oleic acid | Solvent-free, 65°C, low water activity | 89% | mdpi.com |
| Lipozyme TLIM (Thermomyces lanuginosus) | Waste edible oil FAME, Trimethylolpropane | 45°C, 1:3 molar ratio | 83% | ijcce.ac.ir |
These studies collectively demonstrate the high efficiency and potential of lipase-catalyzed reactions for the production of this compound and its analogues, offering a pathway that is both effective and aligns with the principles of green chemistry.
Development of Novel Synthetic Routes and Catalytic Systems
The development of novel synthetic routes for this compound and its analogues is driven by the need for more sustainable, efficient, and selective chemical processes. Research in this area is broadly focused on two interconnected themes: the adoption of green chemistry principles to minimize environmental impact and the development of asymmetric methods to access specific chiral isomers of these compounds.
Green Chemistry Approaches to Alkene Ester Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of alkene esters like this compound. A primary focus is the replacement of hazardous reagents and solvents with more environmentally benign alternatives. The chemo-enzymatic routes discussed previously are a cornerstone of this approach, as they utilize biodegradable catalysts (lipases) and can often be performed under mild, solvent-free conditions. pubtexto.comcirad.fr
Solvent-free reaction systems are particularly attractive from a green chemistry perspective as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. ajgreenchem.com The lipase-catalyzed esterification of fatty acids and alcohols can be effectively carried out in such systems, where the reactants themselves form the reaction medium. mdpi.com For instance, high conversions have been achieved in the solvent-free synthesis of various technical-grade sugar esters. mdpi.com The optimization of these systems often involves careful control of parameters like substrate molar ratio and enzyme loading to maximize product yield. mdpi.com
The development of novel catalytic systems is another key area of green chemistry research. While lipases are excellent biocatalysts, there is ongoing work to develop robust, solid-supported chemical catalysts that can be easily recovered and reused. For example, a solid acid catalyst (SO3H-carbon) derived from glycerol (B35011) has been successfully used for the solvent-free esterification of long-chain fatty acids and alcohols, demonstrating high conversion rates and selectivity. ajgreenchem.com Such catalysts offer an alternative to traditional homogeneous acid catalysts which are often corrosive and difficult to separate from the reaction mixture.
Furthermore, the feedstock for producing these esters is a critical consideration. The use of renewable resources, such as fatty acids derived from plant oils or waste cooking oils, is a key tenet of green chemistry. nih.govijcce.ac.ir The production of insect pheromone precursors in genetically modified plants is an innovative example of this, offering a potentially sustainable and scalable source of the necessary chemical building blocks. google.com This approach, coupled with environmentally friendly chemical or enzymatic conversion steps, represents a significant advancement in the green synthesis of compounds like this compound. asianpubs.org
The following table highlights some green chemistry approaches relevant to the synthesis of alkene esters.
| Green Chemistry Approach | Example System | Key Advantages | Reference(s) |
| Solvent-Free Synthesis | Lipase-catalyzed esterification of oleic acid and sucrose | Eliminates solvent waste, simplifies downstream processing | mdpi.com |
| Reusable Solid Catalyst | SO3H-carbon catalyzed esterification of long-chain fatty acids | Catalyst is easily recoverable and reusable, avoids corrosive mineral acids | ajgreenchem.com |
| Renewable Feedstocks | Fatty acid ethyl esters from camellia oil soapstocks | Utilizes waste streams, reduces reliance on fossil fuels | nih.gov |
| Biosynthesis in Plants | Production of pheromone precursors in Nicotiana species | Sustainable and potentially large-scale production of starting materials | google.comresearchgate.net |
Asymmetric Synthesis for Chiral Analogues (if applicable to a specific isomer)
While this compound itself is not chiral, the development of synthetic methodologies that can introduce chirality is crucial for producing its biologically active chiral analogues. Many insect pheromones and other bioactive lipids are chiral, and often only one enantiomer is active. Asymmetric synthesis, therefore, is a vital tool for accessing these specific stereoisomers.
Lipases are particularly valuable in this regard due to their inherent stereoselectivity. pubtexto.com A common and powerful strategy for obtaining enantiomerically pure compounds using lipases is through the kinetic resolution of a racemic mixture. almacgroup.comnih.gov In a kinetic resolution, the lipase selectively catalyzes the reaction of one enantiomer of the substrate at a much faster rate than the other. This allows for the separation of the faster-reacting enantiomer (as the product) from the unreacted, slower-reacting enantiomer.
For example, in the context of producing a chiral analogue of this compound, one could start with a racemic mixture of a chiral alcohol or a chiral carboxylic acid. The lipase-catalyzed esterification or transesterification would then selectively produce the ester of one enantiomer, leaving the other enantiomer of the starting material unreacted. Both the product ester and the unreacted starting material can then be isolated in high enantiomeric purity. The success of this approach depends on the enantioselectivity of the lipase, which is often expressed as the enantiomeric ratio (E-value). High E-values are indicative of a highly selective resolution.
Research has demonstrated the successful kinetic resolution of a wide variety of chiral alcohols and carboxylic acids using lipases. almacgroup.comnih.govnih.gov For instance, the kinetic resolution of 3-aryl alkanoic acid ethyl esters via lipase-catalyzed hydrolysis has been shown to yield both the unreacted ester and the resulting acid with excellent enantiopurity. almacgroup.com Similarly, the lipase-catalyzed kinetic resolution of aryltrimethylsilyl chiral alcohols through transesterification has achieved high conversions and enantiomeric excesses for both the remaining alcohol and the acetylated product. nih.gov
The following table provides examples of lipase-catalyzed kinetic resolutions that are analogous to what might be employed for the asymmetric synthesis of chiral derivatives of this compound.
| Lipase | Racemic Substrate | Reaction Type | Outcome | Reference |
| Pseudomonas fluorescens | (±)-3-phenylpropanoic acid ethyl ester | Hydrolysis | (S)-acid (98% ee), (R)-ester (99% ee) | almacgroup.com |
| Candida antarctica Lipase B | (R,S)-aryltrimethylsilyl chiral alcohols | Transesterification | (S)-alcohol (>99% ee), (R)-ester (>99% ee) | nih.gov |
| Pseudomonas lipase | D,L-homophenylalanine esters | Hydrolysis | Selective hydrolysis of L-amino acid esters | nih.gov |
| Candida antarctica Lipase B | Racemic acids and racemic alcohols | Transesterification | Access to all four possible stereoisomers through protein engineering | acs.org |
These examples underscore the power of lipase-catalyzed kinetic resolution as a robust and versatile method for the asymmetric synthesis of chiral esters and their precursors, a strategy that is directly applicable to the production of enantiomerically pure analogues of this compound.
Advanced Analytical Methodologies for Ethyl Tetradec 11 Enoate
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating and analyzing ethyl tetradec-11-enoate from complex biological or synthetic mixtures. The choice of technique and its specific parameters are dictated by the sample matrix and the analytical goal, whether it be quantification, purification, or comprehensive profiling.
Gas Chromatography (GC) with Specialized Columns for Unsaturated Esters
Gas chromatography is a primary technique for the analysis of volatile compounds like this compound. The separation of unsaturated esters, particularly the resolution of positional and geometric isomers, necessitates the use of specialized capillary columns. ucc.ie Highly polar stationary phases, such as those based on cyanopropyl polysiloxane or polyethylene (B3416737) glycol (like DB-Wax), are frequently employed. tutorchase.comnist.gov These phases provide enhanced selectivity for unsaturated compounds, allowing for the separation of isomers based on the position and configuration (cis/trans) of the double bond. ucc.ie
The selection of the GC column's parameters, including stationary phase polarity, column length, internal diameter (I.D.), and film thickness, is critical for achieving the desired resolution. cabidigitallibrary.org For instance, longer columns provide higher theoretical plates and better resolution, while narrower I.D. columns increase efficiency. cabidigitallibrary.org The analysis of fatty acid esters often benefits from columns specifically tuned for this purpose, which offer high reproducibility. tutorchase.com For example, the analysis of a related compound, ethyl (Z)-9-tetradecenoate, on a polar DB-Wax column provides a specific retention index, demonstrating the resolving power of such columns. nist.gov
Table 1: Representative GC Column Parameters for Unsaturated Ester Analysis
| Parameter | Specification | Purpose |
|---|---|---|
| Stationary Phase | High-Polarity (e.g., biscyanopropyl polysiloxane, polyethylene glycol) | Enhances separation of geometric (cis/trans) and positional isomers of unsaturated esters. ucc.ie |
| Column Length | 50 m - 100 m | Increases resolution for complex mixtures of isomers. ucc.ie |
| Internal Diameter (I.D.) | 0.25 mm | Offers a good balance between sample capacity and separation efficiency. cabidigitallibrary.org |
| Film Thickness | 0.20 µm - 0.25 µm | Standard thickness suitable for a wide range of fatty acid ester analyses. |
| Carrier Gas | Helium or Hydrogen | Provides efficient transfer of analytes through the column. |
| Temperature Program | Optimized temperature ramp | Ensures elution of all compounds of interest with good peak shape. |
High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Purposes
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the quantitative analysis and the purification of this compound. The distinction between analytical and preparative HPLC lies primarily in the scale and purpose of the separation. hplcvials.com
Analytical HPLC focuses on identifying and quantifying compounds in a sample. hplcvials.com It utilizes columns with smaller internal diameters (typically 2.1-4.6 mm) and smaller stationary phase particles (3-5 µm) to achieve high resolution and efficiency. hplcvials.com This approach is ideal for determining the concentration of this compound in a mixture.
Preparative HPLC , conversely, is used to isolate and purify larger quantities of a specific compound for further use. thermofisher.com This requires larger columns (I.D. >10 mm), higher flow rates, and larger injection volumes. hplcvials.comthermofisher.com The goal is to maximize the recovery and purity of the target compound, such as this compound, from a reaction mixture or natural extract. phenomenex.com A study involving the purification of related compounds demonstrated the isolation of ethyl (E)-11-methyldodec-2-enoate using preparative thin-layer chromatography, a technique conceptually similar to preparative HPLC. ucc.ie
Reversed-phase HPLC is a common mode used for separating fatty acid esters, typically employing a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
Multi-Dimensional Gas Chromatography (GCxGC) for Complex Mixtures
For exceptionally complex samples containing numerous structurally similar compounds, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to single-dimension GC. nih.gov This technique subjects the sample to two independent separation mechanisms by coupling two different GC columns in series. nih.gov
In the context of analyzing fatty acid esters, a typical GCxGC setup might involve a non-polar column in the first dimension, which separates compounds based on their boiling points, and a polar column in the second dimension, which provides separation based on polarity. libguides.com This orthogonality allows for the resolution of isomers that would co-elute in a one-dimensional system. nih.gov GCxGC has proven effective for the detailed characterization of lipid-rich matrices and for separating complex mixtures of cis and trans fatty acid isomers. nih.govlibguides.com The analysis of extracts containing various esters, alkanes, and fatty acids showcases the ability of GCxGC to map compound families into distinct regions of a 2D contour plot, facilitating their identification. nih.gov
High-Resolution Mass Spectrometry (HRMS) in Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural elucidation of this compound. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of the parent molecule and its fragments. core.ac.uk
This high mass accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. Techniques like electrospray ionization (ESI) coupled with HRMS are used for the analysis of such compounds. For instance, the high-resolution ESI-MS analysis of this compound has been reported, confirming its molecular formula. libretexts.org
Fragmentation Pathway Analysis of Unsaturated Ethyl Esters
In mass spectrometry, particularly when using electron ionization (EI), molecules undergo fragmentation, creating a unique pattern of fragment ions that serves as a molecular fingerprint. The analysis of these fragmentation pathways provides detailed structural information.
For ethyl esters, common fragmentation patterns include the loss of the ethoxy group (-OCH2CH3) and the characteristic McLafferty rearrangement, which results in a prominent ion at m/z 88 for ethyl esters. researchgate.net However, the fragmentation of long-chain unsaturated esters like this compound can be complex. creative-proteomics.com The presence of a double bond influences the fragmentation, often leading to the formation of specific resonance-stabilized ions. Analysis of related wax esters with an unsaturated acid component shows that the most pronounced signal in the upper mass range can be a "ketene fragment". creative-proteomics.com Other significant ions include the protonated acid and the acylium ion ([M-OC2H5]+). creative-proteomics.com Understanding these specific pathways is key to pinpointing the location of the double bond within the fatty acid chain.
Table 2: Predicted Key Fragment Ions for this compound in EI-MS
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Origin | Significance |
|---|---|---|
| 254 | [M]+• (Molecular Ion) | Confirms the molecular weight of the compound. |
| 209 | [M - OC2H5]+ (Acylium ion) | Loss of the ethoxy group, characteristic of ethyl esters. |
| 88 | [C4H8O2]+• (McLafferty Rearrangement) | A diagnostic peak for ethyl esters. researchgate.net |
| 55, 69, 83... | [CnH2n-1]+ (Alkenyl fragments) | Series of hydrocarbon fragments indicative of the long alkyl chain. |
Isotope Labeling in Mass Spectrometry for Metabolic Tracing
Isotope labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. nih.gov By introducing a substrate enriched with a stable, non-radioactive isotope (such as Carbon-13, 13C, or Deuterium, 2H), researchers can follow its incorporation into downstream metabolites using mass spectrometry. the-innovation.orgdiva-portal.org
To study the metabolism of this compound, one could synthesize it using 13C-labeled precursors (e.g., [U-13C14]-tetradec-11-enoic acid or 13C-labeled ethanol). When introduced into a cellular or organismal system, the labeled this compound and its subsequent metabolic products can be tracked. nih.gov Mass spectrometry can distinguish between the unlabeled (native) molecules and their heavier, isotope-labeled counterparts based on the mass difference. the-innovation.org This approach, known as metabolic flux analysis, allows for the quantitative measurement of pathway activities, revealing how the compound is synthesized, broken down, or converted into other molecules, providing invaluable insights into metabolic networks. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework, enabling the precise assignment of atoms and the determination of stereochemistry.
1H and 13C NMR for Structural Confirmation of the Alkene Position
In the ¹H NMR spectrum, the protons of the ethyl ester group are readily identifiable. The methylene (B1212753) protons (-O-CH ₂-CH₃) typically appear as a quartet around 4.1 ppm, coupled to the methyl protons (-O-CH₂-CH ₃) which resonate as a triplet at approximately 1.2 ppm. The most diagnostic signals for confirming the double bond's position are the olefinic protons (-CH =CH -). These usually appear as a multiplet in the region of 5.3-5.4 ppm. The protons on the carbons adjacent to the double bond (allylic protons) and those adjacent to the carbonyl group also show characteristic chemical shifts.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the ester group is highly deshielded and appears around 174 ppm. The carbons of the double bond (C-11 and C-12) resonate in the olefinic region, typically around 130 ppm. The carbon of the ethoxy group attached to the oxygen (-O-C H₂-CH₃) is found at approximately 60 ppm, while its terminal methyl carbon (-O-CH₂-C H₃) is located further upfield around 14 ppm. The remaining methylene carbons of the long aliphatic chain produce a series of overlapping signals in the 22-35 ppm range. The precise chemical shifts of the carbons around the double bond are crucial for confirming its location at the C-11 position.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl (Z)-tetradec-11-enoate. Note: Data is based on analogous compounds such as methyl (Z)-tetradec-11-enoate and ethyl (Z)-9-tetradecenoate and general NMR principles. Actual experimental values may vary slightly.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 (C=O) | - | ~174.0 |
| 2 (α-CH₂) | ~2.30 (t) | ~34.5 |
| 3-9 (-(CH₂)₇-) | ~1.2-1.4 (m) | ~25-30 |
| 10 (Allylic CH₂) | ~2.01 (q) | ~29.5 |
| 11 (=CH) | ~5.35 (m) | ~129.8 |
| 12 (=CH) | ~5.35 (m) | ~130.0 |
| 13 (Allylic CH₂) | ~2.01 (q) | ~27.2 |
| 14 (CH₃) | ~0.90 (t) | ~14.1 |
| a (-O-CH₂) | ~4.12 (q) | ~60.1 |
| b (-O-CH₂-CH₃) | ~1.25 (t) | ~14.3 |
(t = triplet, q = quartet, m = multiplet)
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure and confirming stereochemistry by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. oxinst.comlibretexts.org In the COSY spectrum of this compound, cross-peaks would connect adjacent protons. For instance, the olefinic protons at C-11 and C-12 would show correlations to their neighboring allylic protons at C-10 and C-13, respectively. oxinst.com This is critical for tracing the carbon chain and definitively placing the double bond. Similarly, the quartet of the ethyl group's methylene protons would show a cross-peak with the triplet of its methyl protons, confirming the ethyl ester moiety. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). magritek.comcolumbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal on one axis to the carbon signal to which it is attached on the other axis. This allows for the unambiguous assignment of the ¹³C signals based on the more resolved and easily assigned ¹H spectrum. For example, the proton signal around 5.35 ppm would correlate with the carbon signals around 130 ppm, confirming their identity as the olefinic C-H groups. magritek.com
A cross-peak between the protons on the ester methylene group (-O-CH ₂-) and the carbonyl carbon (C-1), confirming the ester functionality.
Correlations between the α-methylene protons (at C-2) and the carbonyl carbon (C-1).
Long-range correlations from the allylic protons (C-10 and C-13) to the olefinic carbons (C-11, C-12), and vice-versa, further solidifying the position of the double bond.
The coupling constants (J-values) between the olefinic protons (H-11 and H-12), which can be measured from the high-resolution ¹H NMR spectrum, are indicative of the double bond's stereochemistry. For a Z (cis) configuration, the ³JHH coupling constant is typically in the range of 7-12 Hz, whereas for an E (trans) configuration, it is larger, around 13-18 Hz. researchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a rapid and non-destructive method for identifying the functional groups present in a molecule. vscht.czstle.org These two methods are complementary, as the selection rules governing them differ; some vibrations that are strong in IR may be weak in Raman, and vice versa. vscht.cz
For this compound, the most prominent features in its vibrational spectra are associated with the ester group and the carbon-carbon double bond.
Ester Functional Group: The most characteristic absorption for the ester is the carbonyl (C=O) stretching vibration. In the IR spectrum, this appears as a very strong and sharp band. For a saturated aliphatic ester, this band is typically found in the 1750-1735 cm⁻¹ region. orgchemboulder.comspcmc.ac.in The presence of unsaturation not in conjugation with the carbonyl, as in this compound, does not significantly shift this frequency. The IR spectrum also shows strong bands corresponding to the C-O stretching vibrations in the 1300-1000 cm⁻¹ region. orgchemboulder.com In Raman spectroscopy, the C=O stretch is also observable, typically between 1729 and 1748 cm⁻¹, though it is generally less intense than in the IR spectrum. nih.govresearchgate.net
Alkene Functional Group: The C=C stretching vibration of the double bond gives rise to a band in the 1680-1640 cm⁻¹ region. vscht.cz This absorption is often of medium to weak intensity in the IR spectrum for non-conjugated, internal double bonds. However, this vibration often produces a stronger signal in the Raman spectrum, typically around 1655 cm⁻¹. researchgate.net The vibrations associated with the C-H bonds of the alkene (=C-H) are also diagnostic. The =C-H stretching vibration appears in the IR spectrum at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), a region distinct from the C-H stretches of the saturated alkyl chain which occur just below 3000 cm⁻¹. vscht.cz
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound.
| Functional Group | Vibration Type | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |
| Alkyl C-H | Stretch | 2960-2850 | 2960-2850 | Strong |
| Alkene =C-H | Stretch | 3100-3000 | 3010 | Medium to Weak |
| Ester C=O | Stretch | 1750-1735 | 1748-1729 | Very Strong (IR), Medium (Raman) |
| Alkene C=C | Stretch | 1680-1640 | ~1655 | Weak to Medium (IR), Strong (Raman) |
| Alkyl CH₂ | Bend/Scissor | ~1465 | ~1440 | Medium |
| Ester C-O | Stretch | 1300-1000 | - | Strong |
Ecological and Biological Roles of Ethyl Tetradec 11 Enoate Non Human/non Clinical
Role as a Semiochemical in Interspecies Communication
Semiochemicals are broadly categorized based on whether the communication is intraspecific (pheromones) or interspecific (allomones, kairomones). Ethyl tetradec-11-enoate and its isomers have been identified as components of insect pheromones.
While direct documentation specifically for this compound is limited, it is recognized as a component in insect pheromone formulations. vulcanchem.com The pheromonal activity of its isomers and closely related compounds is more extensively studied, particularly within the order Hymenoptera.
Research on bumblebees has identified isomers of ethyl tetradecenoate as key components of male marking pheromones, which are used to attract queens for mating. In the bumblebee Bombus lucorum, both ethyl tetradec-7-enoate and ethyl tetradec-9-enoate were found in the cephalic labial gland secretions of males and elicited electroantennographic (EAG) responses in conspecific queens, indicating they are active components of the sex pheromone. The composition of these pheromone blends is often species-specific, relying on a precise ratio of components for effective communication.
Furthermore, a wide variety of ethyl esters are found in the cephalic secretions of Brazilian stingless bees, where they contribute to complex, species-specific odor profiles used for recognition and communication. The presence of dodecenyl tetradec-11-enoate in these secretions highlights the use of the tetradec-11-enoate structure in bee semiochemistry.
In contrast, within the order Lepidoptera, the acetate (B1210297) ester analogue, 11-tetradecenyl acetate, is a widespread and potent sex pheromone. The (Z) and (E) isomers of 11-tetradecenyl acetate are critical sex pheromone components for numerous pest species, including the European corn borer (Ostrinia nubilalis), the summerfruit tortrix (Adoxophyes reticulana), and the currant bud moth (Euhyponomeutoides albithoracellus). This underscores the importance of the C14 carbon chain with a double bond at the 11th position for insect pheromonal activity across different orders, with the ester group (ethyl vs. acetate) often determining the species specificity.
Table 1: Documented Pheromonal Activity of Ethyl Tetradecenoate Isomers and Related Compounds
| Species | Order | Compound(s) | Pheromone Type / Function |
| Bombus lucorum (Bumblebee) | Hymenoptera | Ethyl tetradec-7-enoate, Ethyl tetradec-9-enoate | Marking Pheromone / Sex Pheromone |
| Brazilian Stingless Bees (various) | Hymenoptera | Dodecenyl tetradec-11-enoate, various other ethyl esters | Cephalic Secretions / Species Recognition |
| Euhyponomeutoides albithoracellus (Currant Bud Moth) | Lepidoptera | (E)-11-Tetradecenyl acetate, (Z)-11-Tetradecenyl acetate | Sex Pheromone |
| Ostrinia nubilalis (European Corn Borer) | Lepidoptera | (Z)-11-Tetradecenyl acetate | Sex Pheromone |
The role of this compound as a kairomone (a chemical that benefits the receiver but not the emitter) or an allomone (benefits the emitter by modifying the behavior of the receiver) is not well-documented in scientific literature. In principle, pheromones can be intercepted by predators and parasitoids, thereby acting as kairomones. However, specific examples involving this compound have not been reported.
Pheromonal Activity in Insect Behavior
Plant-Mediated Ecological Interactions
Plants release a wide array of volatile organic compounds (VOCs) to mediate interactions with their environment, including defending against herbivores and attracting pollinators.
There is no significant evidence in the reviewed scientific literature to suggest that this compound is a common herbivore-induced plant volatile involved in signaling for plant defense. While plants are known to release VOCs to prime their own defenses or those of neighboring plants, the specific role of this compound in such systems has not been established.
The involvement of this compound in pollinator attraction or repellence is not directly established. However, the identification of its isomers as pheromone components for pollinating insects like bumblebees suggests a potential connection. Bees use chemical cues to locate host plants, and it is plausible that floral scents could mimic components of bee pheromones to attract them. The cephalic secretions of many flower-visiting stingless bee species contain complex blends of esters, which differ from those of non-flower-visiting species, suggesting a co-evolutionary link between floral scents and bee chemistry. Despite this, studies specifically identifying this compound as a floral volatile responsible for pollinator interactions are lacking.
Volatile Organic Compound Signaling in Plant Defense
Chemoreception Mechanisms in Biological Systems
The detection of semiochemicals like this compound is mediated by specialized chemoreceptors, typically located in the antennae of insects. The process begins when volatile molecules enter pores on the antennal surface and bind to odorant-binding proteins (OBPs). These proteins transport the hydrophobic semiochemicals through the aqueous sensillar lymph to olfactory receptor neurons (ORNs).
The interaction between the semiochemical and a specific olfactory receptor on the ORN triggers a nerve impulse. This signal is then processed in the antennal lobe of the insect's brain, leading to a behavioral response. The specificity of this system is remarkable; often, different neurons are tuned to detect specific isomers or components of a pheromone blend.
Electrophysiological techniques, such as electroantennography (EAG), are used to measure the response of an entire antenna to a chemical stimulus. Studies on Bombus lucorum have demonstrated that male labial gland components, including ethyl tetradecenoate isomers, elicit strong EAG responses in queen antennae, confirming their perception and role as active signaling molecules. While direct chemoreception studies on this compound are scarce, it is presumed to be detected by this same fundamental mechanism in receptive insect species.
Olfactory Receptor Neuron Activation Studies
The detection of volatile chemical cues, such as this compound, is mediated by olfactory receptor neurons (ORNs) located in specialized sensory hairs, called sensilla, on the insect's antennae. These neurons express specific olfactory receptors (ORs) that bind to odorant molecules, leading to a neural signal.
While specific studies detailing the activation of ORNs by this compound are not prevalent in publicly accessible research, the principles of ORN activation by structurally related unsaturated esters are well-documented. In many insect species, individual ORNs exhibit a high degree of specialization, responding strongly to a narrow range of compounds, often the components of a species-specific pheromone blend. For instance, in various moth species, specific ORNs are finely tuned to detect particular isomers and chain lengths of fatty acid-derived esters, aldehydes, and alcohols.
The activation of an ORN by a compound like this compound would involve the molecule diffusing through pores in the sensillum wall, binding to an odorant-binding protein (OBP) in the sensillum lymph, and then interacting with a specific OR on the dendritic membrane of the neuron. This interaction triggers a conformational change in the receptor, leading to ion channel opening and the generation of an action potential. The pattern and frequency of these action potentials encode information about the identity and concentration of the detected odorant.
Given that related compounds, such as other C14 esters, are known to be behaviorally and electrophysiologically active in various insect species, it is highly probable that specific ORNs in certain insects are tuned to this compound, particularly in species where it may function as a pheromone component.
Table 1: General Principles of Olfactory Receptor Neuron (ORN) Activation by Volatile Esters
| Parameter | Description | Relevance to this compound |
| Specificity | Individual ORNs often show high specificity to the molecular structure of an odorant, including chain length, position and configuration of double bonds, and the functional group. | Specific ORNs are likely tuned to the C14 chain, the double bond at the 11th position, and the ethyl ester group of this compound. |
| Sensitivity | ORNs can detect pheromones and other semiochemicals at very low concentrations, often in the picogram to nanogram range. | High sensitivity would be expected in species that use this compound for long-range communication. |
| Response Dynamics | The firing pattern of an ORN over time (e.g., rapid excitation, slow excitation, inhibition) provides additional layers of sensory information. | The specific temporal firing pattern elicited by this compound would contribute to its unique neural representation. |
| Combinatorial Coding | The overall perception of a chemical blend is based on the combined responses of multiple ORNs, each with its own tuning profile. | This compound would likely activate a specific subset of ORNs as part of a larger neural code for a complex pheromone blend. |
Electrophysiological Responses to Unsaturated Esters
Electrophysiological techniques, such as electroantennography (EAG) and gas chromatography coupled with electroantennographic detection (GC-EAD), are standard methods for assessing the olfactory activity of volatile compounds in insects. These techniques measure the summed electrical potential from the entire antenna (EAG) or the real-time response of the antenna to compounds as they elute from a gas chromatograph (GC-EAD).
While direct GC-EAD or EAG data for this compound is not widely reported, studies on closely related compounds in various insect species provide strong evidence for the olfactory activity of unsaturated esters. For example, research on the Asian corn borer, Ostrinia furnacalis, has demonstrated significant EAG responses from both male and female antennae to various fatty acid methyl esters, including those with a C14 backbone. oup.com Specifically, methyl tetradecanoate (B1227901) (a saturated C14 ester) elicited notable responses, indicating that the insect's olfactory system is sensitive to esters of this chain length. oup.com
In studies of fruit flies of the genus Bactrocera, various ethyl and methyl esters have been identified as components of male rectal gland secretions, which often function as pheromones. In the banana fruit fly, Bactrocera musae, GC-EAD studies revealed that female antennae respond to ethyl esters produced by males, such as ethyl laurate (C12) and ethyl myristate (C14). Similarly, in Bactrocera kraussi, male antennae showed EAD responses to female-specific compounds, including ethyl dodecanoate (B1226587) (C12) and ethyl tetradecanoate (C14). biorxiv.orgnih.gov This indicates a conserved sensitivity to ethyl esters in this group of insects. This compound has been noted as a component in pheromone analogues for Bactrocera kraussi, suggesting it is a relevant olfactory cue for this species. nih.gov
These findings strongly suggest that this compound would elicit electrophysiological responses from the antennae of certain insect species, particularly those that use this or structurally similar compounds in their chemical communication systems. The presence of a double bond, as in this compound, often plays a critical role in the specificity of the olfactory response.
Table 2: Electrophysiological (EAG/EAD) Responses of Insects to Structurally Related Unsaturated and Saturated Esters
| Species | Compound(s) | Technique | Finding | Reference |
| Bactrocera kraussi | Ethyl tetradecanoate (saturated C14 ethyl ester) | GC-EAD | Male antennae showed electrophysiological responses to this female-produced compound, indicating a likely role in chemical communication. | biorxiv.orgnih.gov |
| Bactrocera musae | Ethyl myristate (ethyl tetradecanoate) | GC-EAD | Female antennae responded to this male-produced C14 ethyl ester, suggesting it is a biologically relevant signal. | |
| Ostrinia furnacalis | Methyl tetradecanoate (saturated C14 methyl ester) | EAG | Both male and female antennae exhibited significant EAG responses to this C14 ester. | oup.com |
| Carposinid Moths | (Z)-heptyl undec-4-enoate | GC-EAD | This unsaturated ester analogue elicited antennal responses from raspberry bud moth males. | acs.org |
Chemical Reactivity and Transformations of Ethyl Tetradec 11 Enoate
Oxidation Reactions and Their Products
The alkene functional group in Ethyl tetradec-11-enoate is susceptible to attack by various oxidizing agents. These reactions typically target the cleavage or modification of the C=C double bond, leading to a range of oxygenated products.
Ozonolysis is a powerful organic reaction used to cleave alkenes and alkynes using ozone (O₃). This method is particularly valuable for determining the precise location of a double bond within a molecule's carbon chain. nih.gov When this compound is subjected to ozonolysis, the double bond at the C-11 and C-12 positions is broken. The initial reaction with ozone forms an unstable intermediate called a molozonide, which rapidly rearranges to a more stable ozonide (a 1,2,4-trioxolane). nih.gov
Subsequent work-up of the ozonide determines the final products. A reductive work-up, commonly employing zinc (Zn) and water or dimethyl sulfide (B99878) (DMS), cleaves the ozonide to yield aldehydes or ketones. For this compound, this process results in two distinct aldehyde fragments. The cleavage confirms the double bond's position by identifying the resulting carbonyl-containing molecules.
Table 1: Products of Ozonolysis of this compound (Reductive Work-up)
| Reactant | Reaction | Products | Purpose |
| This compound | 1. O₃2. Zn/H₂O | Propanal (CH₃CH₂CHO) | Determination of double bond location |
| Ethyl 11-oxoundecanoate (OHC(CH₂)₉COOCH₂CH₃) |
Like other polyunsaturated fatty acids, the double bond in this compound makes it susceptible to peroxidation and auto-oxidation. nih.gov These processes, which involve the reaction of the lipid with molecular oxygen, can occur non-enzymatically or be catalyzed by enzymes or metal ions. cirad.fr
Auto-oxidation is a free-radical chain reaction initiated by the abstraction of a hydrogen atom from a carbon adjacent to the double bond (an allylic hydrogen). This forms a lipid radical (L•), which then reacts with oxygen to form a peroxyl radical (LOO•). The peroxyl radical can abstract a hydrogen from another unsaturated lipid molecule, propagating the chain reaction and forming a lipid hydroperoxide (LOOH). cirad.fr These primary oxidation products are relatively unstable and can decompose into a complex mixture of secondary products, including volatile aldehydes, ketones, and other oxygenated compounds. nih.gov The most studied of these secondary products are malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE). nih.gov
Table 2: General Scheme of Auto-oxidation
| Stage | Process | Description |
| Initiation | Formation of a lipid radical (L•) | Abstraction of an allylic hydrogen atom. |
| Propagation | Formation of lipid hydroperoxide (LOOH) | The lipid radical reacts with O₂ to form a peroxyl radical (LOO•), which then forms LOOH. |
| Termination | Formation of non-radical products | Radicals combine to form stable, non-radical products. |
Ozonolysis for Double Bond Position Determination
Hydrogenation and Halogenation Reactions
The unsaturated nature of this compound allows for various addition reactions across its double bond, most notably hydrogenation and halogenation.
Catalytic hydrogenation is a chemical reaction that adds hydrogen (H₂) across the double bond, effectively converting an unsaturated compound into a saturated one. This reaction is typically performed in the presence of a metal catalyst. For unsaturated esters, catalysts such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) are commonly used. youtube.commdpi.com
The hydrogenation of this compound results in the saturation of the C-11 double bond, yielding its saturated counterpart, Ethyl tetradecanoate (B1227901) (also known as ethyl myristate). This transformation is often used in structural analysis to confirm the carbon skeleton of the fatty acid ester. The reaction generally proceeds under a hydrogen atmosphere and can be carried out at room temperature. youtube.com
Table 3: Catalytic Hydrogenation of this compound
| Reactant | Reagents | Product | Purpose |
| This compound | H₂, Pd/C catalyst | Ethyl tetradecanoate | Saturation of the double bond for structural confirmation |
The electron-rich double bond of this compound can undergo electrophilic addition with halogens such as bromine (Br₂) or chlorine (Cl₂). smolecule.com In this reaction, the halogen molecule adds across the double bond, with one halogen atom bonding to the C-11 and the other to the C-12.
For example, the reaction with bromine would yield Ethyl 11,12-dibromotetradecanoate. This reaction is often used as a qualitative test for the presence of unsaturation in an organic molecule. The disappearance of the reddish-brown color of the bromine solution indicates that the addition reaction has occurred.
Table 4: Halogenation of this compound
| Reactant | Reagent | Product Example | Reaction Type |
| This compound | Bromine (Br₂) | Ethyl 11,12-dibromotetradecanoate | Electrophilic Addition |
Catalytic Hydrogenation for Saturation Studies
Derivatization for Analytical or Synthetic Purposes
Derivatization involves chemically modifying a compound to produce a new substance with properties that are better suited for a specific purpose, such as analysis by gas chromatography-mass spectrometry (GC-MS) or for use as a building block in further synthesis. sigmaaldrich.com
For analytical purposes, while this compound is already an ester, its double bond can be derivatized to pinpoint its exact location. A common method involves forming dimethyl disulfide (DMDS) adducts. The reaction of the alkene with DMDS in the presence of iodine results in a derivative whose mass spectrum shows characteristic fragmentation patterns that clearly indicate the original position of the double bond.
From a synthetic standpoint, the double bond in this compound can be utilized in reactions like olefin metathesis. Cross-metathesis with other olefins can create novel, longer or shorter chain esters that may be difficult to synthesize by other means. scielo.br For instance, ethenolysis (cross-metathesis with ethylene) could cleave the molecule to produce shorter-chain unsaturated esters and alkenes. scielo.br
Table 5: Derivatization Approaches for this compound
| Purpose | Method | Reagents | Product Type | Application |
| Analytical | DMDS Adduct Formation | Dimethyl disulfide (DMDS), Iodine | Thioether derivative | Double bond location analysis by MS |
| Synthetic | Olefin Cross-Metathesis | Another olefin, Grubbs' or Schrock catalyst | New unsaturated esters | Synthesis of novel compounds scielo.br |
Formation of Epoxides and Diols
The double bond in this compound is susceptible to electrophilic addition, most notably epoxidation, which serves as a crucial step in the synthesis of vicinal diols.
Epoxidation: The conversion of the alkene functionality in this compound to an epoxide ring (oxirane) is a common and well-documented transformation for unsaturated fatty esters. This reaction is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely employed reagent in academic research due to its commercial availability and reactivity. The reaction proceeds via the Prilezhaev mechanism, where the peroxy acid delivers an oxygen atom to the double bond in a concerted fashion.
In a typical procedure, the unsaturated ester is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) or chloroform, and treated with a slight excess of the peroxy acid. The reaction is often carried out at or below room temperature to control selectivity and minimize side reactions. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the resulting epoxide, ethyl 11,12-epoxytetradecanoate, can be isolated and purified using column chromatography.
Studies on similar long-chain unsaturated methyl esters have demonstrated high conversion rates for this type of epoxidation. ucanr.edu Chemoenzymatic methods, utilizing lipases in the presence of hydrogen peroxide, also present a greener alternative for the epoxidation of fatty acid esters. mdpi.com
Diol Formation: The epoxide ring of ethyl 11,12-epoxytetradecanoate is susceptible to ring-opening reactions under both acidic and basic conditions, leading to the formation of the corresponding vicinal diol, ethyl 11,12-dihydroxytetradecanoate. Acid-catalyzed hydrolysis is a common method for this transformation in a laboratory setting.
The epoxide is typically dissolved in a mixture of an organic solvent, such as tetrahydrofuran (B95107) (THF) or acetonitrile (B52724), and an aqueous acid solution (e.g., dilute perchloric acid or sulfuric acid). ucanr.edu The acid protonates the epoxide oxygen, activating the ring towards nucleophilic attack by water. This results in a trans-diol, as the nucleophilic attack occurs from the side opposite to the protonated epoxide oxygen (anti-addition). The resulting diol can then be extracted and purified. The formation of diols from epoxidized fatty acid esters is a key metabolic pathway in biological systems, often mediated by epoxide hydrolase enzymes. nih.gov
The following table summarizes the typical reaction conditions for the formation of epoxides and diols from long-chain unsaturated esters, which are applicable to this compound.
| Transformation | Reagents and Catalysts | Solvent | Typical Conditions | Product | Reference |
| Epoxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | Room temperature, 1-4 hours | Ethyl 11,12-epoxytetradecanoate | ucanr.edu |
| Diol Formation | Perchloric acid (aq) | Acetonitrile/Water | Room temperature, 1-2 hours | Ethyl 11,12-dihydroxytetradecanoate | ucanr.edu |
Ester Exchange Reactions under Academic Conditions
Transesterification, or ester exchange, is a fundamental reaction of esters, including this compound. In this process, the ethyl group of the ester is exchanged with the alkyl group of another alcohol. This reaction can be catalyzed by acids, bases, or enzymes. masterorganicchemistry.com Under academic conditions, both acid and base catalysis are common.
Acid-Catalyzed Transesterification: In the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic. A large excess of the new alcohol is typically used to drive the equilibrium towards the desired product. The mechanism involves nucleophilic attack of the new alcohol on the protonated ester, followed by elimination of ethanol (B145695).
Base-Catalyzed Transesterification: Base-catalyzed transesterification is generally faster than the acid-catalyzed counterpart. Common catalysts include sodium or potassium alkoxides (e.g., sodium methoxide (B1231860) for exchange with methanol). The alkoxide acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, eliminating the original ethoxide group and forming the new ester. To ensure the reaction proceeds to completion, the alcohol corresponding to the alkoxide catalyst is used as the solvent.
A study on the transesterification of ethyl-10-undecenoate, a structurally similar ester, with 1,4-cyclohexanedimethanol (B133615) was successfully carried out using a recyclable Cu-deposited V₂O₅ catalyst, highlighting the potential for heterogeneous catalysis in such reactions. nih.gov
The table below outlines representative conditions for the transesterification of a fatty acid ethyl ester.
| Catalyst Type | Catalyst | Reactant | Solvent | Typical Conditions | Product Example | Reference |
| Acid-Catalyzed | Sulfuric Acid (H₂SO₄) | Methanol | Methanol | Reflux, several hours | Mthis compound | masterorganicchemistry.com |
| Base-Catalyzed | Sodium Methoxide (NaOMe) | Methanol | Methanol | Room temperature to reflux, 30-60 min | Mthis compound | masterorganicchemistry.com |
| Heterogeneous | Cu-deposited V₂O₅ | 1,4-Cyclohexanedimethanol | None | 100°C | Cyclohexane-1,4-diylbis(methylene) bis(tetradec-11-enoate) | nih.gov |
Environmental Fate and Degradation Mechanisms of Ethyl Tetradec 11 Enoate
Microbial Biotransformation and Biodegradation Studies
Microbial activity is a fundamental driver for the breakdown of organic matter in the environment. Ethyl tetradec-11-enoate, as a fatty acid ester, is susceptible to microbial degradation through a series of enzymatic reactions under both aerobic and anaerobic conditions. lyellcollection.org
The initial and crucial step in the microbial degradation of this compound is the cleavage of the ester bond. This reaction is catalyzed by extracellular or cell-surface-associated enzymes called esterases or lipases, which are produced by a wide variety of microorganisms. lyellcollection.org The hydrolysis of the ester linkage yields ethanol (B145695) and the corresponding free fatty acid, tetradec-11-enoic acid.
Following the initial hydrolysis, the resulting tetradec-11-enoic acid is transported into the microbial cell and undergoes degradation via the β-oxidation pathway. This is a well-established metabolic process for breaking down fatty acids. lyellcollection.org In this cyclical pathway, the fatty acid is shortened by two carbon atoms in each cycle, producing acetyl-CoA.
For unsaturated fatty acids like tetradec-11-enoic acid, the β-oxidation pathway requires additional auxiliary enzymes to handle the double bond. These enzymes, such as isomerases and reductases, reconfigure the double bond to a position and stereochemistry that allows the core β-oxidation enzymes to proceed. nih.gov The acetyl-CoA generated from β-oxidation can then enter the citric acid cycle to be completely mineralized to carbon dioxide and water under aerobic conditions, or it can be fermented to methane (B114726) and carbon dioxide under anaerobic conditions.
Fatty acid ethyl esters are generally considered to be readily biodegradable under both aerobic and anaerobic conditions. lyellcollection.org However, the rates of degradation can vary depending on environmental conditions and the specific structure of the compound.
Aerobic Degradation: In the presence of oxygen, the complete mineralization of fatty acid esters to CO₂ and H₂O is expected. Studies on similar compounds have shown that 60-100% of soybean and rapeseed methyl or ethyl esters can be mineralized within 21-28 days in laboratory tests using sewage sludge, which contains a high concentration of adapted microorganisms. lyellcollection.org
Anaerobic Degradation: Under anaerobic conditions, the degradation process is slower and involves a consortium of different microbial groups. The initial hydrolysis and β-oxidation are followed by acetogenesis and methanogenesis, ultimately leading to the formation of methane and carbon dioxide. lyellcollection.org The degradation of long-chain fatty acids, which are intermediates in this process, can sometimes be the rate-limiting step. Studies on the anaerobic degradation of different biodiesel types have shown methane production, indicating that the fatty acid ethyl esters are being broken down. researchgate.net The degradation kinetics can be influenced by factors such as the presence of other electron acceptors (e.g., nitrate, sulfate) and potential inhibitory effects of intermediate products at high concentrations.
Table 2: Summary of Microbial Degradation Processes for Fatty Acid Esters
| Degradation Stage | Process | Key Enzymes | Conditions | End Products |
|---|---|---|---|---|
| Initial Breakdown | Enzymatic Hydrolysis | Esterases, Lipases | Aerobic & Anaerobic | Ethanol and Free Fatty Acid (Tetradec-11-enoic acid) |
| Fatty Acid Catabolism | Beta-Oxidation | Acyl-CoA synthetases, Dehydrogenases, Hydratases, Thiolases, Isomerases, Reductases | Aerobic & Anaerobic | Acetyl-CoA |
| Terminal Metabolism (Aerobic) | Citric Acid Cycle & Oxidative Phosphorylation | Various | Aerobic | Carbon Dioxide, Water, Biomass |
| Terminal Metabolism (Anaerobic) | Acetogenesis & Methanogenesis | Various | Anaerobic | Methane, Carbon Dioxide, Biomass |
Theoretical and Computational Studies on Ethyl Tetradec 11 Enoate
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to investigate the three-dimensional structures and dynamic behaviors of molecules. For ethyl tetradec-11-enoate, these methods provide insights into its flexibility, preferred shapes in different environments, and the influence of its chemical features on its physical properties.
Investigation of Preferred Conformations in Different Environments
The spatial arrangement of atoms in a molecule that can be interconverted by rotation around single bonds are known as conformations. youtube.com For a molecule like this compound, which consists of a long hydrocarbon chain and an ester group, numerous conformations are possible due to the rotation around its carbon-carbon single bonds. youtube.com
In a vacuum or a non-polar solvent, the alkyl chain of this compound is expected to adopt a low-energy, extended, or "staggered" conformation to minimize steric hindrance between adjacent methylene (B1212753) groups. youtube.comyoutube.com The most stable arrangement is the "anti" conformation, where the carbon backbone exists in a zigzag pattern. youtube.comyoutube.com However, due to thermal energy, the chain will exhibit significant flexibility, with transient "gauche" conformations causing kinks in the chain. youtube.comyoutube.com
The ester group introduces polarity to the molecule. In polar environments, such as at an oil-water interface, the molecule is expected to orient itself with the polar ester head group interacting with the polar phase and the nonpolar hydrocarbon tail extending into the nonpolar phase. This amphiphilic nature is a common feature of fatty acid esters.
Molecular dynamics simulations of similar long-chain esters and lipids in bulk phases, such as in a lipid bilayer or an isotropic liquid, have shown that the molecules are characterized by a lack of translational order, but can exhibit significant short-range orientational order. nih.gov The flexibility of the acyl chain generally increases from the ester group towards the terminal end of the chain. nih.gov
Influence of Unsaturation on Molecular Flexibility
The presence of a carbon-carbon double bond at the C11-C12 position significantly impacts the conformational freedom of this compound. Unlike single bonds, rotation around the C=C double bond is restricted, introducing a rigid kink in the hydrocarbon chain. The geometry of this kink is determined by the configuration of the double bond, which can be either cis (Z) or trans (E).
Molecular dynamics simulations on unsaturated lipids have confirmed that the presence of double bonds reduces the local mobility of the fatty acyl chain in the region between the ester group and the double bond. nih.gov However, the mobility tends to increase towards the terminal end of the chain. nih.gov The kink introduced by the double bond also affects how the molecule packs with its neighbors, influencing bulk properties like viscosity and phase transition temperatures. researchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to understand the electronic structure and predict the chemical reactivity and spectroscopic properties of molecules. For this compound, these calculations can provide a detailed picture of its electron distribution and how it is likely to behave in chemical reactions.
HOMO-LUMO Analysis and Reactivity Prediction
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key concepts in frontier molecular orbital (FMO) theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
HOMO: For this compound, the HOMO is expected to be localized primarily on the carbon-carbon double bond (the π-orbital) and the non-bonding electrons of the oxygen atoms in the ester group. These are the regions most susceptible to attack by electrophiles (electron-seeking reagents).
LUMO: The LUMO is likely to be centered on the antibonding π*-orbital of the carbonyl group (C=O) in the ester functionality. This region is susceptible to attack by nucleophiles (electron-rich reagents).
HOMO-LUMO Gap: A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net The presence of the double bond and the ester group is expected to result in a smaller HOMO-LUMO gap compared to the corresponding saturated alkane, indicating higher reactivity.
The global electrophilicity and nucleophilicity indices, which can be calculated from the HOMO and LUMO energies, provide a quantitative measure of a molecule's ability to accept or donate electrons in a reaction. mdpi.commdpi.com These parameters are valuable for predicting the feasibility and outcome of chemical reactions involving this compound. rsc.org
Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound
| Molecular Orbital | Predicted Location of Highest Electron Density | Type of Reactivity |
|---|---|---|
| HOMO | C=C double bond, ester oxygen atoms | Electron donor (nucleophilic) |
| LUMO | C=O carbonyl group (ester) | Electron acceptor (electrophilic) |
Spectroscopic Property Prediction (NMR, IR)
Quantum chemical calculations can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of the 1H and 13C nuclei in the molecule. nih.gov For this compound, distinct signals would be predicted for the protons and carbons of the ethyl group, the ester carbonyl, the olefinic carbons and protons of the double bond, and the various methylene groups along the aliphatic chain. cdnsciencepub.com Comparing the calculated spectrum with an experimental one can help to confirm the molecular structure and assign the observed peaks. nih.gov
IR Spectroscopy: IR spectroscopy measures the vibrational frequencies of the chemical bonds within a molecule. Quantum chemical calculations can predict these vibrational frequencies and their corresponding intensities. rsc.org For this compound, characteristic vibrational modes would be predicted for:
C-H stretching and bending of the alkyl chain.
C=O stretching of the ester group (typically a strong band around 1735-1750 cm-1).
C-O stretching of the ester group.
C=C stretching of the double bond (around 1640-1680 cm-1).
=C-H stretching and bending associated with the double bond.
Table 2: Predicted Key IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretching | ~1735 - 1750 |
| C=C (Alkene) | Stretching | ~1640 - 1680 |
| C-O (Ester) | Stretching | ~1000 - 1300 |
| C-H (Alkyl) | Stretching | ~2850 - 3000 |
Structure-Activity Relationship (SAR) Modeling for Biological Interaction Predictions (excluding human clinical)
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.gov By identifying the key structural features (pharmacophores) responsible for a particular biological effect, SAR models can be developed to predict the activity of new, untested compounds. nih.gov While no specific SAR models for this compound have been published, the general principles can be applied to predict its potential biological interactions.
Given its structure as an unsaturated fatty acid ester, this compound could potentially interact with various biological systems. For instance, it is a known component of the pheromone blend of some insects, suggesting an interaction with insect olfactory receptors. uliege.be SAR models for insect pheromones often focus on factors like:
Chain length: The total number of carbon atoms in the molecule.
Position and geometry of the double bond(s): The location and whether the configuration is cis or trans.
Nature of the functional group: In this case, an ethyl ester.
By systematically modifying these structural features in a series of related compounds and measuring their biological activity (e.g., electroantennographic response in insects), a quantitative structure-activity relationship (QSAR) model can be built. Such a model could take the form of a mathematical equation that relates structural descriptors (e.g., molecular weight, logP, electronic properties) to the observed biological activity.
For example, a hypothetical SAR study on a series of tetradecenyl esters might reveal that the cis-11 isomer has the highest affinity for a particular receptor, and that changing the position of the double bond or the nature of the ester group reduces the activity. This information would be crucial for designing more potent or selective analogues.
It is important to note that SAR studies are highly specific to the biological target and the class of compounds being investigated. Without experimental data on the biological activities of this compound, any SAR discussion remains speculative. However, the framework of SAR provides a rational approach for future investigations into the biological roles of this and related compounds.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (Z)-tetradec-11-en-1-yl acetate (B1210297) |
| (z)-ethyl tetradec-7-enoate |
Future Directions and Research Gaps in the Study of Ethyl Tetradec 11 Enoate
Unexplored Biological Sources and Ecological Roles
While ethyl tetradec-11-enoate is known as a component of the male labial gland secretion in bumblebees like Bombus lucorum, its full distribution across the biological kingdom is far from understood. uliege.be Research has primarily focused on its function as a sex or marking pheromone in a limited number of insect species. uliege.bechemecol.org There is a substantial opportunity to investigate its presence in a wider array of organisms and its potential implication in various ecological interactions.
Future research should focus on:
Broader Taxonomic Surveys: Expanding the search for this compound to other insect orders, as well as to other invertebrates, vertebrates, plants, and microorganisms. Many fatty acid esters are known to be widespread in insects, serving various functions. plos.orguni-bayreuth.de
Intra-organismal Distribution: Investigating the presence of this compound in different tissues and glands beyond the labial glands of male bumblebees. For instance, fatty acid esters are components of the epicuticle in many insects, protecting against desiccation and pathogens. plos.org
Diverse Ecological Functions: Exploring alternative roles beyond chemical communication, such as defense against predators or pathogens, or as a kairomone for parasites or parasitoids. The chemical signals of insects can be complex, with single compounds sometimes playing multiple roles. uni-bayreuth.de
| Potential Research Area | Hypothetical Organism Group | Potential Ecological Role |
| Expanded Pheromonal Signaling | Other Hymenoptera species, Lepidoptera | Mate attraction, aggregation, trail marking |
| Defensive Secretions | Coleopteran or Hemipteran insects | Allomone (deterrent) against predators |
| Microbial Interactions | Soil or gut bacteria | Signaling molecule in microbial communities |
| Plant-Insect Interactions | Floral nectar or plant tissues | Attractant for specific pollinators |
Novel Enzymatic Systems for Targeted Biosynthesis
The biosynthesis of fatty acid derivatives in insects involves a series of enzymatic reactions. nih.gov However, the specific enzymes responsible for the production of this compound have not been fully elucidated. Understanding these enzymatic pathways is crucial for developing sustainable and highly specific methods for synthesizing this compound for use in pest management or further research.
Key areas for future investigation include:
Identification of Biosynthetic Genes: Utilizing transcriptomics (such as RNA sequencing) of the relevant glands to identify candidate genes involved in the fatty acid synthesis and esterification steps. chemecol.org
Enzyme Characterization: In vitro expression and characterization of the enzymes to understand their substrate specificity and reaction kinetics. This could reveal novel enzymes capable of producing specific isomers of the compound, which is critical for pheromonal activity. nih.gov
Metabolic Engineering: Engineering microorganisms or plants to produce this compound through the introduction of the identified biosynthetic genes. This could provide a cost-effective and environmentally friendly source of the compound.
Advanced Spectroscopic Methods for In Situ Detection
The detection and quantification of this compound in its natural context present a significant challenge due to its low concentrations and the complexity of the chemical environment. nih.govresearchgate.net Current methods often rely on gas chromatography-mass spectrometry (GC-MS) of extracts from dissected glands, which is destructive and does not provide real-time data. nih.govdntb.gov.ua
Future advancements should focus on:
Real-Time, In Situ Monitoring: Developing and applying advanced spectroscopic techniques for the non-invasive, real-time detection of this compound in the field. This would allow researchers to study the dynamics of pheromone release and dispersal.
Enhanced Sensitivity and Specificity: Improving the sensitivity of detection methods to measure trace amounts of the compound and differentiate it from a complex background of other volatile organic compounds. osti.govosti.gov
Portable Instrumentation: Creating portable and robust instruments that can be deployed in various ecosystems to monitor the presence and concentration of this compound in real-time. osti.gov
| Spectroscopic Method | Principle | Potential Advantage for In Situ Detection |
| Direct Analysis in Real Time Mass Spectrometry (DART-MS) | Open-air ionization followed by mass analysis. nih.govresearchgate.net | Rapid analysis of samples in their native state with minimal preparation. nih.govresearchgate.netdntb.gov.ua |
| Raman Spectroscopy | Measures vibrational modes of molecules. osti.gov | High chemical specificity and the potential for remote, non-contact detection. osti.govosti.gov |
| Field-Portable GC-MS | Miniaturized gas chromatography-mass spectrometry. | Allows for on-site separation and identification of volatile compounds. |
Comprehensive Environmental Fate Modeling in Diverse Ecosystems
Once released into the environment, the fate of this compound is governed by various physical, chemical, and biological processes. As a fatty acid ester, it is expected to be readily biodegradable. santos.comepa.gov However, detailed models that predict its persistence, transport, and potential transformation products in different environmental compartments are lacking.
Future research should aim to:
Determine Degradation Pathways: Investigating the rates and mechanisms of degradation through processes such as hydrolysis, photolysis, and microbial breakdown in soil, water, and air. concawe.eueuropa.eu
Assess Sorption and Transport: Quantifying the partitioning of the compound between soil, water, and air to understand its mobility and potential for long-range transport. santos.com
Develop Predictive Models: Creating comprehensive computer models that integrate these factors to predict the environmental concentration and lifespan of this compound under various ecological scenarios. Such models are crucial for assessing the environmental impact of its use in agricultural applications. pjoes.com
Integration into Multidisciplinary Research Platforms for Chemoecological Studies
The study of a single chemical compound like this compound can provide valuable insights, but its full ecological significance can only be understood within a broader context. Integrating the study of this compound into multidisciplinary research platforms will be essential for advancing the field of chemoecology. plos.org
Future directions include:
Systems Biology Approaches: Combining chemical analysis with genomics, transcriptomics, and proteomics to link the production of this compound with the underlying genetic and physiological mechanisms.
Climate Change Research: Studying how environmental factors influenced by climate change, such as temperature and CO2 levels, affect the production, release, and perception of this compound and its ecological consequences.
By pursuing these future research directions, the scientific community can build a more comprehensive understanding of this compound, from its molecular biosynthesis to its role in complex ecological networks.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for ethyl tetradec-11-enoate, and how do reaction conditions influence yield?
- Methodological Answer : this compound synthesis typically involves esterification of tetradec-11-enoic acid with ethanol under acid catalysis. To optimize yield, systematically vary parameters like temperature (e.g., 60–100°C), catalyst concentration (e.g., H₂SO₄ at 1–5 mol%), and reaction time (2–24 hours). Use gas chromatography (GC) to monitor reaction progress and calculate yields. Include control experiments to assess side reactions, such as isomerization of the double bond under acidic conditions . Statistical tools like ANOVA can identify significant variables affecting yield .
Q. How can this compound be characterized using spectroscopic techniques?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the ester group and double bond position. For ¹H NMR, the vinyl proton (δ 5.3–5.4 ppm) and ester methylene (δ 4.1–4.3 ppm) are key signals. Infrared (IR) spectroscopy validates the ester carbonyl stretch (~1740 cm⁻¹). Mass spectrometry (MS) with electron ionization (EI) can confirm molecular weight (e.g., m/z 256 for C₁₆H₃₀O₂). Cross-validate data with computational simulations (e.g., density functional theory for NMR shifts) to resolve ambiguities .
Q. What are the best practices for ensuring reproducibility in this compound synthesis?
- Methodological Answer : Document all variables rigorously, including reagent purity, solvent drying methods, and ambient humidity. Use standardized protocols for quenching and purification (e.g., column chromatography with fixed solvent ratios). Replicate experiments across multiple batches and analyze results with statistical tests (e.g., standard deviation, t-tests) to assess consistency. Publish raw data (e.g., chromatograms, spectra) in supplementary materials to enable peer validation .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound be resolved?
- Methodological Answer : Contradictions in NMR or IR data often arise from impurities or conformational isomerism. Employ high-resolution MS to rule out contaminants. For NMR, use 2D techniques (e.g., COSY, HSQC) to assign overlapping signals. If computational predictions (e.g., using Gaussian or ORCA software) diverge from experimental results, re-examine solvent effects or relaxation times. Publish full spectral parameters (e.g., temperature, solvent) to contextualize findings .
Q. What computational methods are effective in modeling the reactivity of this compound in catalytic systems?
- Methodological Answer : Apply molecular dynamics (MD) simulations to study interactions with catalysts (e.g., lipases in transesterification). Use quantum mechanical/molecular mechanical (QM/MM) hybrid models to explore transition states. Validate predictions with kinetic experiments (e.g., monitoring reaction rates via UV-Vis spectroscopy). Compare results with analogous esters (e.g., ethyl oleate) to identify structure-activity trends .
Q. How do environmental factors (e.g., pH, temperature) affect the stability of this compound in biological assays?
- Methodological Answer : Design accelerated stability studies by incubating the compound at varying pH (3–9) and temperatures (25–60°C). Analyze degradation products via LC-MS and quantify hydrolysis rates using kinetic models (e.g., first-order decay). Control for oxidative degradation by conducting experiments under inert atmospheres. Correlate findings with computational predictions of bond dissociation energies .
Q. What strategies address low reproducibility in bioactivity studies involving this compound?
- Methodological Answer : Variability may stem from differences in cell lines or assay conditions. Standardize protocols using guidelines like MIAME (for genomics) or ARRIVE (for in vivo studies). Include positive/negative controls in each assay batch. Perform meta-analyses of existing literature to identify confounding variables (e.g., solvent choice in cell viability assays). Use multivariate regression to isolate compound-specific effects .
Methodological Design and Data Analysis
Q. How should researchers design experiments to investigate structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer : Synthesize derivatives with systematic modifications (e.g., varying alkyl chain length or double bond position). Test biological activity (e.g., antimicrobial IC₅₀) using dose-response assays. Apply cheminformatics tools (e.g., molecular docking) to predict binding affinities. Use principal component analysis (PCA) to correlate structural features with activity .
Q. What statistical approaches are suitable for analyzing contradictory toxicity data for this compound?
- Methodological Answer : Perform meta-regression to assess study heterogeneity (e.g., species, exposure duration). Use funnel plots to detect publication bias. If in vitro and in vivo data conflict, conduct physiologically based pharmacokinetic (PBPK) modeling to reconcile differences. Report confidence intervals and effect sizes to quantify uncertainty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
